

# Application Note & Protocol: Determination of Deoxynivalenol in Wheat with <sup>13</sup>C<sub>15</sub>-DON Internal Standard

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| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Deoxynivalenol-13C15 |           |
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#### Introduction

Deoxynivalenol (DON), a mycotoxin produced by Fusarium species, is a prevalent contaminant in wheat and other cereals, posing a significant risk to human and animal health.[1][2] Accurate quantification of DON is crucial for food safety and regulatory compliance. This application note details a robust and reliable method for the determination of DON in wheat using a stable isotope-labeled internal standard, <sup>13</sup>C<sub>15</sub>-Deoxynivalenol (<sup>13</sup>C<sub>15</sub>-DON), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopic internal standard is the gold standard for mycotoxin analysis as it effectively compensates for matrix effects during ionization and variations in sample preparation, leading to enhanced accuracy and precision.[3][4][5]

This document provides a comprehensive protocol for researchers, scientists, and professionals in drug development, covering sample preparation, analytical instrumentation, and data analysis.

# **Experimental Workflow**

The overall experimental workflow for the determination of DON in wheat is depicted below.





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Caption: Workflow for Deoxynivalenol (DON) analysis in wheat.

# **Experimental Protocols Sample Preparation**

Proper sample preparation is critical to ensure the representativeness and accuracy of the results.

#### 1.1. Sampling and Grinding:

- Obtain a representative wheat sample of at least 1 kg.
- Grind the entire sample to a fine powder (to pass a 20-mesh sieve) using a laboratory mill.
  Homogeneity is crucial due to the uneven distribution of mycotoxins.

#### 1.2. Extraction:

- Weigh 25 g of the homogenized wheat sample into a blender jar.
- Add 100 mL of an acetonitrile/water (84:16, v/v) extraction solvent.
- Blend at high speed for 3 minutes.
- Filter the extract through a fluted filter paper.

#### 1.3. Internal Standard Spiking and Dilution:

Transfer a 1 mL aliquot of the filtered extract into a 2 mL autosampler vial.



- Add a known amount of <sup>13</sup>C<sub>15</sub>-DON internal standard solution (e.g., 50 μL of a 1 μg/mL solution).
- Dilute the extract with a suitable solvent (e.g., methanol:water 10:90, v/v) to bring the analyte concentration within the calibration range.
- Vortex the vial for 30 seconds.
- The sample is now ready for LC-MS/MS analysis. For methods that do not employ cleanup, direct injection of the diluted extract is possible.
- 1.4. Optional Cleanup (Immunoaffinity Column):

For matrices with significant interference, an optional cleanup step can be performed.

- Pass 8 mL of the filtered extract through a MycoSep® 225 cleanup column or a similar immunoaffinity column.
- Collect 4 mL of the eluate.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
- Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
- Proceed with internal standard spiking as described in section 1.3.

# LC-MS/MS Analysis

- 2.1. Liquid Chromatography Conditions:
- Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 μm) is commonly used.
- Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
- Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.
- Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute DON and its internal standard.



Flow Rate: 0.3 mL/min

• Injection Volume: 5-10 μL

• Column Temperature: 40°C

#### 2.2. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Negative mode is often preferred for DON.
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: The specific precursor and product ions for DON and <sup>13</sup>C<sub>15</sub>-DON should be optimized. Commonly used transitions are provided in the table below.

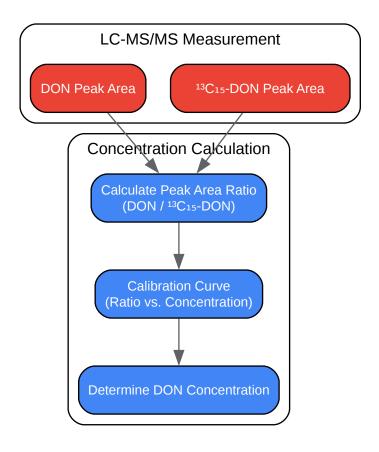
| Analyte  | Precursor Ion (m/z)                   | Product Ion (m/z) -<br>Quantifier | Product Ion (m/z) -<br>Qualifier |
|--|---------------------------------------|-----------------------------------|----------------------------------|
| Deoxynivalenol (DON)   | 355 [M+CH₃COO] <sup>-</sup>           | 295                               | 265                              |
| <sup>13</sup> C <sub>15</sub> -Deoxynivalenol<br>( <sup>13</sup> C <sub>15</sub> -DON) | 370 [¹³C₁₅-<br>M+CH₃COO] <sup>-</sup> | 310                               | 278                              |

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.

# **Logical Relationship for Calibration**

The use of an internal standard relies on the consistent ratio between the analyte and the standard.





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Caption: Logic of internal standard calibration for DON quantification.

### **Data Presentation**

The following tables summarize typical quantitative data for the determination of DON in wheat using a  $^{13}$ C<sub>15</sub>-DON internal standard.

### **Table 1: Method Performance Characteristics**



| Parameter                     | Typical Value | Reference |
|-------------------------------|---------------|-----------|
| Limit of Detection (LOD)      | 4 - 20 μg/kg  |           |
| Limit of Quantification (LOQ) | 8 - 50 μg/kg  | -         |
| Linearity (R²)                | > 0.99        | -         |
| Intraday Precision (%RSD)     | < 10%         | -         |
| Interday Precision (%RSD)     | < 15%         | -         |

# Table 2: Recovery Data With and Without Internal Standard

The use of <sup>13</sup>C<sub>15</sub>-DON significantly improves recovery rates by correcting for matrix effects.

| Matrix | Apparent Recovery (without IS) | Recovery (with <sup>13</sup> C <sub>15</sub> -DON IS) | Reference |
|--------|--------------------------------|---|-----------|
| Wheat  | 29 ± 6%                        | 95 ± 3%   |           |
| Maize  | 37 ± 5%                        | 99 ± 3%   |           |

# Conclusion

The described LC-MS/MS method utilizing a <sup>13</sup>C<sub>15</sub>-DON internal standard provides a highly accurate, precise, and reliable approach for the quantification of deoxynivalenol in wheat. The detailed protocol and performance data presented in this application note serve as a valuable resource for laboratories involved in food safety testing and mycotoxin research. The implementation of this method can aid in ensuring compliance with regulatory limits and safeguarding consumer health.

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